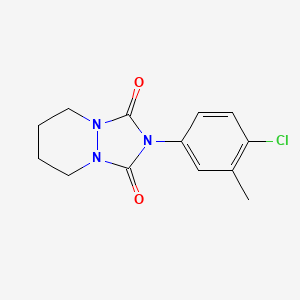
1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, tetrahydro-2-(4-chloro-3-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, tetrahydro-2-(4-chloro-3-methylphenyl)- is a complex organic compound that belongs to the class of triazolopyridazines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, tetrahydro-2-(4-chloro-3-methylphenyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the triazolopyridazine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the 4-chloro-3-methylphenyl group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. These conditions often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of temperature and pressure to ensure optimal reaction conditions.
化学反応の分析
Types of Reactions
1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, tetrahydro-2-(4-chloro-3-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of specific atoms or groups with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common organic solvents such as ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce new functional groups.
科学的研究の応用
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Biology: Investigation of its biological activities, such as antimicrobial, antifungal, and anticancer properties.
Industry: Use in the development of new materials with specific properties.
作用機序
The mechanism of action of 1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, tetrahydro-2-(4-chloro-3-methylphenyl)- involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibition of specific enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction Pathways: Modulation of signal transduction pathways to exert therapeutic effects.
類似化合物との比較
Similar Compounds
1H-(1,2,4)Triazolo(1,2-a)pyridazine Derivatives: Compounds with similar core structures but different substituents.
Pyridazine Derivatives: Compounds with pyridazine cores and various functional groups.
Uniqueness
1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, tetrahydro-2-(4-chloro-3-methylphenyl)- is unique due to its specific substitution pattern and potential biological activities. Its unique structure may confer distinct properties and applications compared to other similar compounds.
特性
CAS番号 |
58744-51-7 |
|---|---|
分子式 |
C13H14ClN3O2 |
分子量 |
279.72 g/mol |
IUPAC名 |
2-(4-chloro-3-methylphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazine-1,3-dione |
InChI |
InChI=1S/C13H14ClN3O2/c1-9-8-10(4-5-11(9)14)17-12(18)15-6-2-3-7-16(15)13(17)19/h4-5,8H,2-3,6-7H2,1H3 |
InChIキー |
ZBVLXWQTGRQXJH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)N2C(=O)N3CCCCN3C2=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


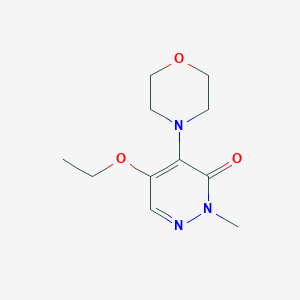
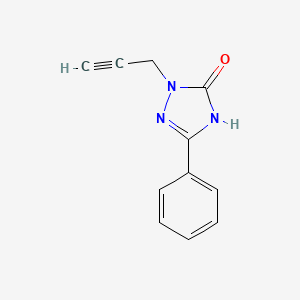
![N-([1,1'-Biphenyl]-3-yl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B12908061.png)
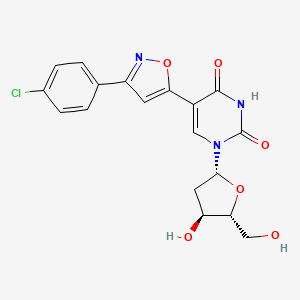
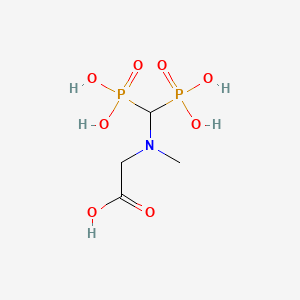
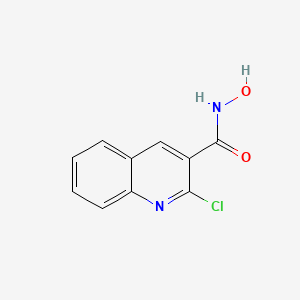
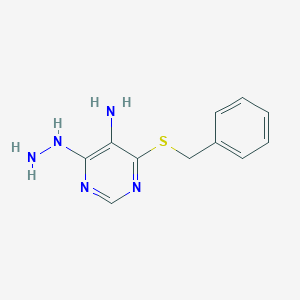
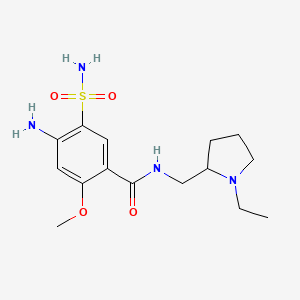
![2-[(5-Amino-4,6-dimethoxypyrimidin-2-yl)amino]ethane-1-sulfonamide](/img/structure/B12908103.png)
![1-{[(4-Chlorophenyl)methoxy]methyl}-5-iodopyrimidin-2(1H)-one](/img/structure/B12908104.png)
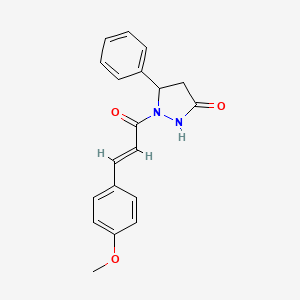
![3-(2,3-Dimethyl-1-benzofuran-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12908107.png)
![3-[(2-Methylfuran-3-yl)disulfanyl]-L-alanine](/img/structure/B12908110.png)
![Furan, 2,5-dihydro-2,5-bis(1-methylethyl)-3-[(phenylmethoxy)methyl]-](/img/structure/B12908116.png)
